3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one
Overview
Description
“3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one” is a chemical compound with the molecular formula C9H12Br2O . It is related to “2,6-Dimethyl-2,5-heptadien-4-one”, also known as Phorone, which is an essential enzymatic cofactor for the synthesis of a variety of biological molecules and also a powerful antioxidant .
Scientific Research Applications
Photoreactions and Electrocyclic Reactions : αα′-Dibromophorone undergoes photoreaction under specific conditions, yielding products like 2-bromo-5-isopropylidene-3-methylcyclopent-2-enone and a symmetrical photodimer. This reaction has been studied for its potential in creating complex molecular structures (Shoppee & Wang, 1975).
Synthesis of Organic Compounds : The compound is used in the synthesis of other organic chemicals, such as 2,6-bis-(alkylamino)-2,5-heptadien-4-ones, through reactions with aqueous amines. These syntheses are significant for producing compounds with applications in various chemical industries (Cook, 1963).
Creation of Chiral Auxiliaries : αα′-Dibromophorone plays a role in the preparation of chiral auxiliaries like 2,6-dimethyl-3,5-heptanediol, which are crucial in asymmetric synthesis and chiral resolution processes (Sugimura et al., 1990).
Investigation of Isomeric Forms : Research has been conducted on the isomeric forms of αα′-dibromophorone, providing insights into the structural and chemical variations of this compound and its derivatives (Craven & Ward, 1960).
Intramolecular Electrocyclic Reactions : Studies have explored the intramolecular electrocyclic reactions of αα′-dibromophorone, leading to the formation of compounds like 3-bromo-5-hydroxy-4,4,5,5-tetramethylcyclopent-2-enone. This has implications in synthetic organic chemistry (Shoppee & Lack, 1969).
Cycloisomerization Studies : The compound is involved in studies related to cycloisomerization, a key reaction in organic synthesis, particularly in the formation of cyclic compounds (Goj et al., 2003).
Polymerization Catalysts : αα′-Dibromophorone derivatives are used in the synthesis of catalysts for olefin polymerization, contributing significantly to the field of polymer chemistry (Schmid et al., 2001).
Electronic Structure Simulations : Advanced simulations like FTIR, FT-Raman, NMR, UV–vis, NBO, and density functional theory have been applied to study the electronic structure of αα′-dibromophorone derivatives. This research aids in understanding the molecular properties and stability of these compounds (Arjunan et al., 2013).
Properties
IUPAC Name |
3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEVYUYFTVIIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C(=C(C)C)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063977 | |
Record name | 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-79-1 | |
Record name | 3,5-Dibromo-2,6-dimethyl-2,5-heptadien-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5682-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Heptadien-4-one, 3,5-dibromo-2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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